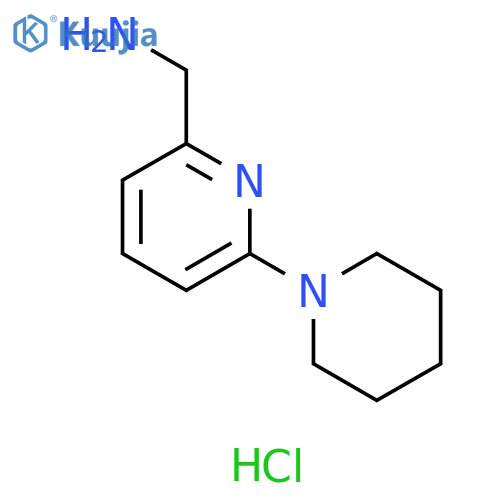Cas no 2751610-29-2 (2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2))

2751610-29-2 structure
商品名:2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2)
CAS番号:2751610-29-2
MF:C11H18ClN3
メガワット:227.733721256256
CID:6571729
2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2)
-
- インチ: 1S/C11H17N3.ClH/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14;/h4-6H,1-3,7-9,12H2;1H
- InChIKey: HVPUZEBGISLBFB-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(N2CCCCC2)N=1)N.Cl
2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37160796-5.0g |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanamine dihydrochloride |
2751610-29-2 | 91% | 5g |
$1501.0 | 2023-06-02 | |
| 1PlusChem | 1P028ZAI-1g |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 1g |
$495.00 | 2024-05-07 | |
| Aaron | AR028ZIU-500mg |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 500mg |
$401.00 | 2025-02-17 | |
| 1PlusChem | 1P028ZAI-10g |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 10g |
$3701.00 | 2024-05-07 | |
| Aaron | AR028ZIU-100mg |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 100mg |
$193.00 | 2023-12-15 | |
| 1PlusChem | 1P028ZAI-250mg |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 250mg |
$268.00 | 2024-05-07 | |
| Aaron | AR028ZIU-50mg |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 50mg |
$138.00 | 2023-12-15 | |
| Aaron | AR028ZIU-250mg |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanaminedihydrochloride |
2751610-29-2 | 91% | 250mg |
$263.00 | 2025-02-17 | |
| Enamine | EN300-37160796-0.1g |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanamine dihydrochloride |
2751610-29-2 | 91% | 0.1g |
$122.0 | 2023-06-02 | |
| Enamine | EN300-37160796-0.5g |
1-[6-(piperidin-1-yl)pyridin-2-yl]methanamine dihydrochloride |
2751610-29-2 | 91% | 0.5g |
$273.0 | 2023-06-02 |
2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2) 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
2751610-29-2 (2-Pyridinemethanamine, 6-(1-piperidinyl)-, hydrochloride (1:2)) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
